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Compound of Interest

Compound Name:
methyl (2Z)-2-chloro-2-

hydroxyiminoacetate

Cat. No.: B141634 Get Quote

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information

about the molecular structure, stereochemistry, and dynamics of a compound in solution. For

methyl (2Z)-2-chloro-2-hydroxyiminoacetate, both ¹H and ¹³C NMR are essential for

confirming its structure.

Predicted NMR Data
Due to the limited availability of published experimental spectra for this specific molecule, the

following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are

based on established chemical shift ranges for the constituent functional groups and the known

effects of substituents.

Table 1: Predicted ¹H NMR Spectral Data for Methyl (2Z)-2-chloro-2-hydroxyiminoacetate

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-O-CH₃ 3.8 - 4.0 Singlet 3H

=N-OH 10.0 - 12.0 Singlet (broad) 1H

Table 2: Predicted ¹³C NMR Spectral Data for Methyl (2Z)-2-chloro-2-hydroxyiminoacetate
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Carbon Atom Predicted Chemical Shift (δ, ppm)

-O-CH₃ 52 - 55

C=O 160 - 165

C=NOH 145 - 155

Comparison with Alternative Analytical Methods
While NMR provides unparalleled detail for structural elucidation, IR spectroscopy and mass

spectrometry offer complementary information that is crucial for a comprehensive analysis.

Table 3: Comparison of Analytical Techniques for the Characterization of Methyl (2Z)-2-chloro-
2-hydroxyiminoacetate
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Feature NMR Spectroscopy
Infrared (IR)
Spectroscopy

Mass Spectrometry
(MS)

Information Provided

Detailed molecular

structure,

stereochemistry (Z-

configuration of the

oxime), and

connectivity of atoms.

Identification of

functional groups

(C=O, C=N, O-H, C-

O).

Molecular weight,

elemental

composition, and

fragmentation patterns

for structural clues.

Sample Requirements

5-25 mg for ¹H, 50-

100 mg for ¹³C,

dissolved in a

deuterated solvent.[1]

Small amount of solid

or liquid sample.

Micrograms to

nanograms of sample.

Strengths

- Excellent for

stereoisomer

differentiation.[2]-

Provides

unambiguous

structural

confirmation.-

Quantitative.[2]

- Fast and simple for

functional group

identification.[3]- Non-

destructive.

- High sensitivity.[4]-

Provides molecular

formula with high-

resolution MS.

Limitations

- Relatively low

sensitivity compared

to MS.[4]- Requires

more sample than

MS.

- Provides limited

structural information.-

Not suitable for

distinguishing

between isomers with

the same functional

groups.

- Fragmentation can

be complex to

interpret.- Isomer

differentiation can be

challenging without

standards.
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Application to the

Target Molecule

Confirms the (Z)-

configuration of the

oxime and the

connectivity of the

methyl ester and

chloro groups.

Confirms the

presence of the ester

carbonyl (around 1750

cm⁻¹), the oxime C=N

(around 1650 cm⁻¹),

and the O-H of the

oxime (broad, around

3300 cm⁻¹).[5][6]

Determines the exact

mass and confirms

the molecular formula

(C₃H₄ClNO₃).

Fragmentation

patterns can help to

confirm the presence

of the methyl ester

and the loss of

chlorine.[7]

Experimental Protocols
Detailed Protocol for NMR Analysis
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of methyl (2Z)-2-chloro-
2-hydroxyiminoacetate is as follows:

Sample Preparation:

Weigh approximately 10-20 mg of the compound for ¹H NMR and 50-70 mg for ¹³C NMR.

[1]

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.[8]

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube to remove any particulate matter.[9]

Cap the NMR tube securely.

Instrument Parameters:

The following parameters are for a standard 400 MHz NMR spectrometer and may need

to be adjusted based on the instrument used.

¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., zg30).

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 0-16 ppm.

¹³C NMR:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Spectral Width: 0-220 ppm.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).[10]

Phase the spectrum to ensure all peaks are in the positive absorptive mode.[11]

Perform baseline correction to obtain a flat baseline.[11]

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Visualizing the Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical

process for the comprehensive characterization of methyl (2Z)-2-chloro-2-
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hydroxyiminoacetate.
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Caption: Workflow for the structural elucidation of methyl (2Z)-2-chloro-2-
hydroxyiminoacetate.
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Key Analytical Information NMR Spectroscopy

Detailed Structure

Stereochemistry

Connectivity

Quantitative

IR Spectroscopy

Functional Groups

Fast & Simple

Non-destructive

Mass Spectrometry

Molecular Weight

Elemental Formula

High Sensitivity

Structural Detail

Functional Groups

Molecular Formula

Click to download full resolution via product page

Caption: Comparison of key information from NMR, IR, and Mass Spectrometry.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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